molecular formula C8H8FNO2 B1295988 Ethyl 5-fluoronicotinate CAS No. 22620-29-7

Ethyl 5-fluoronicotinate

Cat. No. B1295988
M. Wt: 169.15 g/mol
InChI Key: GAOUAPNRNSFZGW-UHFFFAOYSA-N
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Patent
US04778796

Procedure details

A mixture of 6.7 g of ethyl 5-fluoronicotinate (cf. U.S. Pat. No. 3,637,714) and 6.0 g of hydrazine monohydrate is stirred at 110° C. for 2 hours. After cooling, 30 ml of cold water is added, and the precipitate is collected and washed with cold water to give 5.1 g of crude 5-fluoro-3-pyridinecarbohydrazide. To a stirred mixture of 5.1 g of the hydrazide in 40 ml of pyridine, 6.9 g of p-toluenesulfonyl chloride is added slowly. After the mixture becomes a clear solution, the remaining pyridine is distilled off under reduced pressure, and 30 ml of water is added. The resulting precipitate is collected and washed with water to give 6.6 g of the crude p-toluenesulfonyl derivative. The product is added to 40 ml of ethylene glycol at 120° C., and to the mixture is added with stirring 6.5 g of anhydrous sodium carbonate. The reaction mixture is stirred at 160° C. for 10 minutes and cooled, and 50 ml of water is added. The mixture is extracted with three 100-ml portions of diethyl ether. The combined extracts are dried over magnesium sulfate and concentrated to give 1.1 g of crude 5-fluoro-3-pyridinecarbaldehyde.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:12]=1)[C:7](OCC)=[O:8].O.[NH2:14][NH2:15]>O>[F:1][C:2]1[CH:12]=[C:6]([C:7]([NH:14][NH2:15])=[O:8])[CH:5]=[N:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
FC=1C=NC=C(C(=O)OCC)C1
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the precipitate is collected
WASH
Type
WASH
Details
washed with cold water

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=NC1)C(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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